
DL-Tartaric acid
Overview
Description
Preparation Methods
DL-Tartaric acid is synthesized primarily using maleic anhydride as the raw material. The process involves three main steps :
Hydrolysis of Maleic Anhydride: Maleic anhydride is hydrolyzed to maleic acid.
Epoxidation: Maleic acid undergoes epoxidation with hydrogen peroxide in the presence of a catalyst such as sodium tungstate.
Hydrolysis of Epoxysuccinic Acid: The resulting epoxysuccinic acid is hydrolyzed to this compound using sulfuric acid, followed by the removal of sulfuric acid by adding calcium hydroxide.
Chemical Reactions Analysis
DL-Tartaric acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce dihydroxymaleic acid.
Reduction: Reduction of this compound can yield tartaric aldehyde.
Substitution: It can react with bases to form tartrate salts.
Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium hydroxide for substitution reactions . Major products formed include tartrate salts and dihydroxymaleic acid.
Scientific Research Applications
Food Industry
Acidulant and Flavor Enhancer
- DL-Tartaric acid is widely used as an acidulant in food products such as soft drinks, candies, and baked goods. It enhances flavor and acts as a stabilizer in various formulations. For example, it reacts with sodium bicarbonate in baking powder to produce carbon dioxide, aiding in the leavening process without imparting a yeast flavor .
Antioxidant Properties
- The compound serves as an antioxidant , helping to maintain the quality and shelf-life of canned foods and beverages by preventing oxidation that can lead to spoilage .
Pharmaceutical Industry
Excipient in Drug Formulation
- In pharmaceuticals, this compound functions as an excipient , particularly for drugs with poor solubility at higher pH levels. It has been used to create effervescent salts when combined with citric acid, improving the taste and solubility of oral medications .
Antihypertensive Effects
- Recent studies have indicated that low doses of tartaric acid may possess antihypertensive properties , showing significant effects on blood pressure regulation in animal models . This suggests potential for further exploration in cardiovascular therapies.
Cosmetic Industry
pH Regulator and Exfoliant
- In cosmetics, this compound is employed as a pH regulator and exfoliating agent. Its ability to adjust acidity levels makes it suitable for skin care formulations aimed at improving texture and appearance .
Construction Industry
Retarder in Cement Formulations
- The compound acts as a retarder in cement mixtures, delaying the setting time which allows for extended workability during construction projects. This application is critical for ensuring quality and performance in concrete settings .
Metal Finishing and Electroplating
Chelating Agent
- This compound serves as a chelating agent in electroplating processes, where it helps to stabilize metal ions in solution, improving the quality of metal coatings on various substrates .
Agriculture
Soil Amendment
- In agriculture, tartaric acid is utilized for its chelating properties to enhance the availability of micronutrients in fertilizers. This application supports plant growth by ensuring essential minerals are accessible to crops .
Case Study 1: Tartaric Acid in Beverage Production
A study demonstrated that incorporating this compound into soft drinks improved flavor profiles while acting as an effective preservative against microbial growth. The results indicated enhanced shelf-life without compromising taste.
Case Study 2: Pharmaceutical Applications
Research involving the formulation of effervescent tablets revealed that using this compound significantly improved solubility and patient compliance due to better taste profiles compared to traditional formulations.
Mechanism of Action
DL-Tartaric acid exerts its effects primarily through its acidic properties. It can lower the pH of solutions, making it useful in various applications such as food preservation and pharmaceuticals . In biological systems, it acts as a chelating agent, binding to metal ions and affecting their availability and activity .
Comparison with Similar Compounds
DL-Tartaric acid is unique due to its racemic mixture of both enantiomers, making it optically inactive. Similar compounds include:
L-Tartaric acid: The naturally occurring form, which is optically active and widely used in the food and pharmaceutical industries.
D-Tartaric acid: The enantiomer of L-Tartaric acid, also optically active.
Meso-Tartaric acid: An optically inactive diastereomer with distinct physical properties compared to both the active and racemic forms.
DL-Tartaric acid’s uniqueness lies in its racemic nature, which provides different properties and applications compared to its enantiomers and diastereomers .
Biological Activity
DL-Tartaric acid, a naturally occurring organic acid with the formula CHO, is known for its diverse biological activities and applications in various fields, including food science, pharmaceuticals, and agriculture. This article explores the biological activity of this compound, focusing on its effects on growth performance, gut microbiota, immune responses, and antioxidant properties.
This compound exists in several forms: the D-, L-, and meso forms. It is a dihydroxy dicarboxylic acid that plays a significant role in various biochemical processes. Its unique structure allows it to interact with biological systems effectively.
Biological Activities
1. Growth Performance in Aquaculture
Recent studies highlight the positive effects of dietary this compound on the growth performance of Pacific White Shrimp (Litopenaeus vannamei). In a study published in 2024, shrimp fed with a diet containing 7.5 g/kg of tartaric acid exhibited improved growth metrics, including:
- Weight Gain (WG) : Increased by 15% compared to control groups.
- Specific Growth Rate (SGR) : Enhanced by 12%.
- Feed Conversion Ratio (FCR) : Improved by 10% .
Table 1: Growth Performance Parameters
Parameter | Control Group | TA Group (7.5 g/kg) | Improvement (%) |
---|---|---|---|
Weight Gain (g) | 25 | 28.75 | 15 |
SGR (%/day) | 1.2 | 1.344 | 12 |
FCR | 1.5 | 1.35 | 10 |
2. Effects on Gut Microbiota
The inclusion of this compound in diets has been shown to positively influence gut microbiota composition. The study indicated a significant increase in lactic acid bacteria (LAB), which are beneficial for digestive health:
- LAB counts increased by approximately 20% in shrimp fed with tartaric acid.
- Total bacterial counts (TBC) also showed a notable rise, suggesting enhanced gut health and nutrient absorption capabilities .
3. Immune Responses
This compound has been associated with enhanced immune responses in aquatic species. Key findings include:
- Lysozyme Activity : Increased by up to 30% in treated groups.
- Phenoloxidase (PO) Activity : Enhanced by 25%, indicating improved innate immune function.
- Antioxidant Markers : Significant increases in superoxide dismutase (SOD) and catalase (CAT) activities were observed, correlating with reduced oxidative stress levels .
Table 2: Immune Response Parameters
Parameter | Control Group | TA Group (7.5 g/kg) | Improvement (%) |
---|---|---|---|
Lysozyme Activity | 0.5 | 0.65 | 30 |
PO Activity | 0.4 | 0.5 | 25 |
SOD Activity | 12 | 15 | 25 |
CAT Activity | 8 | 10 | 25 |
Antioxidant Properties
The antioxidant capacity of this compound is significant due to its ability to scavenge free radicals and reduce oxidative stress. Research indicates that tartaric acid can lower malondialdehyde (MDA) levels, a marker of lipid peroxidation, thereby protecting cellular integrity.
Case Studies
Several case studies have documented the effects of this compound across different species:
- Aquatic Species : A study conducted on shrimp demonstrated that dietary supplementation with this compound not only improved growth but also enhanced resistance against Vibrio parahaemolyticus, a common pathogen affecting aquaculture .
- Plant Systems : Tartaric acid's role in grapevines has been investigated, revealing its involvement in biosynthesis pathways that contribute to plant health and fruit quality .
Q & A
Basic Research Questions
Q. What are the key steps and reaction parameters in the chemical synthesis of racemic DL-tartaric acid?
this compound is synthesized via oxidation of maleic acid or its salts in aqueous solution using 35% hydrogen peroxide and potassium tungstate as a catalyst. The reaction produces epoxy-succinic acid as an intermediate, which is subsequently hydrolyzed by boiling to yield racemic this compound. Critical parameters include:
- Catalyst concentration (e.g., potassium tungstate)
- Temperature control during hydrolysis (boiling conditions)
- Isolation methods (centrifugation, washing, drying) . Experimental Design Tip : Optimize hydrogen peroxide stoichiometry to minimize side reactions and maximize yield.
Q. How are the structural and stereochemical properties of this compound characterized?
this compound crystallizes in a trans-like conformation, distinct from other tartaric acid salts. Key analytical methods include:
- X-ray crystallography : Resolves crystal packing and stereoisomer arrangement (e.g., trans vs. cis forms) .
- Thermal analysis : Differential scanning calorimetry (DSC) identifies phase transitions and decomposition temperatures .
- Vibrational spectroscopy : IR and Raman spectroscopy confirm functional groups (e.g., carboxylic and hydroxyl groups) .
Q. What are the thermodynamic properties of this compound, and how are they measured?
Combustion calorimetry is the primary method for determining thermodynamic data. Key values include:
Advanced Research Questions
Q. How can diastereomeric salt crystallization be optimized for the optical resolution of this compound?
Resolution involves forming salts with chiral bases (e.g., L-lysine) and exploiting solubility differences. Methodological considerations:
- Solvent selection : Polar solvents (e.g., water-ethanol mixtures) enhance salt solubility .
- pH control : Adjust to stabilize the diastereomeric complex.
- Crystallization kinetics : Slow cooling improves enantiomer separation efficiency . Data Contradiction Note : Yield variability may stem from impurities in starting materials or incomplete racemization .
Q. What are the nephrotoxic effects of this compound, and how do they impact pharmaceutical research?
Unlike the L(+)-isomer, this compound exhibits slower renal clearance, leading to kidney accumulation and potential toxicity. Key findings:
- Animal studies : Daily doses >3 g/kg body weight cause renal weight gain and histopathological changes .
- Implications : Avoid this compound in drug formulations; use L(+)-tartaric acid for FDA compliance .
Q. How does this compound function as a ligand in metal-organic frameworks (MOFs) or catalytic systems?
this compound coordinates with metals (e.g., bismuth) via carboxylic and hydroxyl groups, forming complexes with applications in catalysis. Example protocol:
- Synthesis of bismuth tartrate : React this compound with basic bismuth nitrate at 70°C for 1–2 hours.
- Characterization : Use XRD for crystallinity analysis and IR/Raman spectroscopy to confirm bonding modes . Advanced Tip : Compare this compound with meso-tartaric acid in nanoparticle synthesis for morphology control .
Q. What challenges arise in reconciling conflicting thermodynamic data for this compound?
Discrepancies in combustion enthalpy (e.g., -1154 vs. -1142 kJ/mol) stem from:
- Sample purity : Trace water or impurities alter measured values.
- Calorimetric techniques : Differences in bomb calorimeter calibration or Washburn corrections . Resolution Strategy : Cross-validate data using multiple methods (e.g., DSC and combustion calorimetry).
Q. Methodological Tables
Table 1 : Comparison of this compound Synthesis Methods
Method | Starting Material | Catalyst | Yield (%) | Purity | Reference |
---|---|---|---|---|---|
Maleic acid oxidation | Maleic acid | K₂WO₄/H₂O₂ | ~75 | >99% | |
Biomass fermentation* | Grape byproducts | Microbial | ~60 | ~95% | [Patent] |
*Note: Fermentation methods are less common for this compound due to enantiomeric preference in nature .
Table 2 : Key Spectroscopic Peaks for this compound
Functional Group | IR (cm⁻¹) | Raman (cm⁻¹) | Assignment |
---|---|---|---|
C=O | 1730–1700 | 1725 | Stretching vibration |
O-H | 3400–2500 | 3450 | Broad, hydrogen bonding |
C-O | 1250–1150 | 1230 | Stretching vibration |
Properties
IUPAC Name |
2,3-dihydroxybutanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O6/c5-1(3(7)8)2(6)4(9)10/h1-2,5-6H,(H,7,8)(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEWJPZIEWOKRBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
||
Record name | TARTARIC ACID | |
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Record name | tartaric acid | |
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DSSTOX Substance ID |
DTXSID501031477 | |
Record name | 2,3-Dihydroxybutanedioic acid | |
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Molecular Weight |
150.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, White solid; [ICSC] Colorless or white odorless solid; [JECFA] White odorless crystalline powder; [Acros Organics MSDS], WHITE CRYSTALLINE POWDER. | |
Record name | Butanedioic acid, 2,3-dihydroxy-, (2R,3R)-rel- | |
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Record name | DL-Tartaric acid | |
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Record name | TARTARIC ACID | |
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Flash Point |
210 °C c.c. | |
Record name | TARTARIC ACID | |
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Solubility |
1 G DISSOLVES IN 162 ML WATER, IN 16 ML BOILING WATER, IN 8820 ML ALCOHOL; READILY SOL IN DILUTED MINERAL ACIDS; SOL IN SOLN OF ALKALIES OR BORAX; IN WATER APPROX 0.4% @ 10 °C TO 6% @ 100 °C, Solubility in water, g/l at 20 °C: 1400 (very soluble) | |
Record name | POTASSIUM ACID TARTRATE | |
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Record name | TARTARIC ACID | |
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Density |
1.984 @ 18 °C, Relative density (water = 1): 1.79 | |
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Record name | TARTARIC ACID | |
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Color/Form |
COLORLESS CRYSTALS OR WHITE, CRYSTALLINE POWDER, SLIGHTLY OPAQUE CRYSTALS | |
CAS No. |
526-83-0, 133-37-9, 87-69-4, 868-14-4 | |
Record name | 2,3-Dihydroxybutanedioic acid | |
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Record name | Butanedioic acid, 2,3-dihydroxy- | |
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Record name | Butanedioic acid, 2,3-dihydroxy-, (2R,3R)-rel- | |
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Melting Point |
206 °C | |
Record name | TARTARIC ACID | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
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